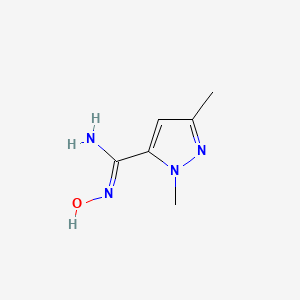
N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide is a chemical compound with the molecular formula C6H10N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide typically involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another method includes the reaction of 1,1,3,3-tetramethoxypropane with aminoguanidine carbonate . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing their function .
類似化合物との比較
Similar Compounds
Similar compounds to N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide include:
- 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl-
- 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
生物活性
N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring structure, which is known for its ability to interact with various biological targets. The presence of the hydroxy and carboximidamide groups enhances its reactivity and potential for biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Study on Antimicrobial Efficacy : A study evaluated the compound against different strains of Salmonella spp. using broth microdilution methods. The results showed that the compound inhibited 90% of tested strains at a minimum inhibitory concentration (MIC) of 62.5 µg/mL. Additionally, it significantly reduced biofilm formation by up to 5.2 log10 .
| Compound | MIC (µg/mL) | Biofilm Reduction (log10) |
|---|---|---|
| This compound | 62.5 | 5.2 |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- In vitro Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines. For example, it exhibited an IC50 value of 25.72 ± 3.95 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| U87 Glioblastoma | 45.2 ± 13.0 |
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation:
- Mechanism of Action : The compound acts as a reversible non-competitive inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. It has been reported to stabilize human red blood cell membranes in vitro, further supporting its anti-inflammatory potential .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives, including this compound:
- Antibacterial Studies : Research indicated that derivatives similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations comparable to existing antibiotics .
- Cytotoxicity Assessments : Cytotoxicity tests conducted on HeLa and Vero cell lines revealed that while some derivatives maintained high cell viability (100% for one variant), others showed reduced viability at higher concentrations .
特性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
N'-hydroxy-2,5-dimethylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(6(7)9-11)10(2)8-4/h3,11H,1-2H3,(H2,7,9) |
InChIキー |
MOFIFVBYVUWONE-UHFFFAOYSA-N |
異性体SMILES |
CC1=NN(C(=C1)/C(=N/O)/N)C |
正規SMILES |
CC1=NN(C(=C1)C(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















